6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate
Description
Properties
IUPAC Name |
[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-11-4-12(2)6-13(5-11)17(23)25-16-8-24-14(7-15(16)22)9-26-18-20-19-10-21(18)3/h4-8,10H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDWYJAIVDVLPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=CN3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the formation of the pyran ring, and finally, the attachment of the benzoate group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound’s potential as a drug candidate is explored. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate include other triazole-containing molecules, pyran derivatives, and benzoate esters. Examples include:
- [4-Methyl-1,2,4-triazol-3-yl] sulfanylmethyl pyran derivatives
- 3,5-Dimethylbenzoate esters with different substituents
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties
Biological Activity
The compound 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate is a derivative of triazole and pyran, which are known for their diverse biological activities. The triazole moiety is particularly significant in medicinal chemistry due to its presence in various pharmacologically active compounds. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in other therapeutic areas.
Chemical Structure and Properties
The compound's structure can be broken down into key functional groups that contribute to its biological activity:
- Triazole Ring : Known for antifungal, antibacterial, and anticancer properties.
- Pyranone Core : Associated with various biological activities including antioxidant and anti-inflammatory effects.
- Benzoate Group : Enhances lipophilicity, potentially improving bioavailability.
Chemical Formula : C₁₈H₁₈N₄O₃S
Molecular Weight : 374.43 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the target compound have shown significant cytotoxic effects against various cancer cell lines:
-
Cell Lines Tested :
- A549 (Lung adenocarcinoma)
- MCF-7 (Breast adenocarcinoma)
- HT-29 (Colorectal adenocarcinoma)
-
Mechanism of Action :
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation through cell cycle arrest.
-
Case Study :
In a study evaluating similar triazole derivatives, compounds exhibited IC50 values ranging from 10 µM to 30 µM against the aforementioned cancer cell lines. The mechanism was attributed to the disruption of mitochondrial membrane potential leading to cell death .
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of pathogens:
-
Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
-
Minimum Inhibitory Concentration (MIC) :
Studies have reported MIC values as low as 16 µg/mL for certain bacterial strains, indicating potent activity . -
Mechanism of Action :
The antimicrobial effect is believed to stem from the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Anticancer IC50 (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|---|
| Compound A | Triazole | 15 | 32 |
| Compound B | Pyran | 20 | 16 |
| Target Compound | Triazole-Pyran | 12 | 16 |
Synthesis and Evaluation
The synthesis of the target compound involves several steps including the formation of the triazole ring followed by coupling with pyran and benzoate moieties. The biological evaluation was conducted using standard assays such as MTT for cytotoxicity and agar diffusion methods for antimicrobial activity.
In Vivo Studies
Preliminary in vivo studies using murine models have shown promising results in tumor reduction when administered with the target compound. Further research is needed to confirm these findings and explore the pharmacokinetics and toxicity profiles.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis optimization requires systematic adjustment of reaction parameters:
- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may increase side products. Controlled stepwise heating is recommended .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures aid in crystallization .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) accelerates key steps like sulfanyl group coupling .
- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol achieves >95% purity. HPLC monitoring (C18 column, UV detection) validates purity .
Q. What analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., pyran C=O at ~170 ppm, triazole protons at 7.5–8.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
- X-ray Crystallography : Single-crystal analysis confirms stereochemistry and intermolecular interactions (e.g., hydrogen bonding between triazole and pyran moieties) .
- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) coupled with ESI-MS detects impurities and verifies molecular weight (theoretical MW: 413.45 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictory bioactivity data (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from:
- Assay Conditions : Standardize protocols (e.g., pH, incubation time, enzyme concentration) to minimize variability. For example, triazole-containing compounds exhibit pH-dependent binding to CYP450 isoforms .
- Structural Analog Comparison : Synthesize derivatives (e.g., replacing 3,5-dimethylbenzoate with 4-methoxy groups) to isolate pharmacophoric contributions. Compare activity trends using SAR models .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies in cell-based vs. cell-free assays .
Q. What computational strategies predict the compound’s reactivity and binding modes?
Methodological Answer:
- DFT Calculations : Gaussian 09/B3LYP/6-31G(d) optimizes geometry and calculates frontier molecular orbitals (FMOs). The LUMO of the pyran ring suggests nucleophilic attack susceptibility .
- Molecular Docking : AutoDock Vina simulates binding to targets (e.g., fungal CYP51). The triazole sulfur forms a covalent bond with heme iron, while 3,5-dimethylbenzoate occupies hydrophobic pockets .
- MD Simulations : GROMACS evaluates stability of ligand-target complexes over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Q. How can derivatives be designed to enhance solubility without compromising bioactivity?
Methodological Answer:
- Functional Group Modifications :
- Introduce hydrophilic groups (e.g., -OH, -NH₂) at the benzoate para-position. Maintain triazole and pyran cores for target engagement .
- Replace methyl groups with trifluoromethyl to balance lipophilicity and metabolic stability .
- Prodrug Strategies : Esterify carboxyl groups with PEG-linked moieties for pH-sensitive release in target tissues .
- Co-crystallization Studies : Identify polymorphs with improved aqueous solubility using solvents like acetone/water (1:1) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
